Aqueous Solubility of Pemetrexed Disodium Hydrate versus Free Acid for Formulation Feasibility
Pemetrexed disodium hydrate (CAS 357166-30-4) demonstrates aqueous solubility of 100 mg/mL (193.64 mM) at 25°C as determined by in-house vendor testing . This represents a >100-fold solubility advantage over pemetrexed free acid (pemetrexed diacid), which is reported as practically insoluble (<1 mg/mL) in water . The hemipentahydrate form undergoes complete transformation to the heptahydrate form under specific humidity conditions, a phase transition that must be accounted for in storage and handling protocols [1].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 100 mg/mL (193.64 mM) |
| Comparator Or Baseline | Pemetrexed free acid: <1 mg/mL (insoluble) |
| Quantified Difference | >100-fold higher solubility |
| Conditions | In vitro solubility testing in water at 25°C (Selleck in-house protocol) |
Why This Matters
This solubility differential dictates whether aqueous formulations can be prepared without co-solvents or specialized solubilization techniques, directly impacting experimental design and manufacturability.
- [1] Michalak O, Łaszcz M, Jatczak K, et al. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. Molecules. 2015;20(8):13814-13829. View Source
